Kalopanaxsaponin H Kalopanaxsaponin H (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a natural product found in Kalopanax septemlobus with data available.
Brand Name: Vulcanchem
CAS No.: 128730-82-5
VCID: VC21362767
InChI: InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37?,38-,39-,40-,43-,44-,45+,46+,47+/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O
Molecular Formula: C47H76O17
Molecular Weight: 913.1 g/mol

Kalopanaxsaponin H

CAS No.: 128730-82-5

Cat. No.: VC21362767

Molecular Formula: C47H76O17

Molecular Weight: 913.1 g/mol

* For research use only. Not for human or veterinary use.

Kalopanaxsaponin H - 128730-82-5

Specification

CAS No. 128730-82-5
Molecular Formula C47H76O17
Molecular Weight 913.1 g/mol
IUPAC Name (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37?,38-,39-,40-,43-,44-,45+,46+,47+/m0/s1
Standard InChI Key AMXYFWUYMQOLRN-VSLJUTLUSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O

Introduction

Chemical Properties and Structure

Kalopanaxsaponin H (CAS No: 128730-82-5) belongs to the family of triterpenoid saponins, which are glycosides characterized by a complex structure consisting of a triterpene aglycone linked to sugar moieties. The molecular formula of Kalopanaxsaponin H is C₄₇H₇₆O₁₇, with a molecular weight of 912-913.09 g/mol .

The compound's canonical SMILES notation is:
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O

The full IUPAC name of Kalopanaxsaponin H is:
(4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Physically, Kalopanaxsaponin H appears as a powder and is known to have specific solubility characteristics that are important for experimental applications .

ConcentrationAmount of Kalopanaxsaponin H
1 mM1.0965 mL (1 mg), 5.4825 mL (5 mg), 10.9649 mL (10 mg)
5 mM0.2193 mL (1 mg), 1.0965 mL (5 mg), 2.193 mL (10 mg)
10 mM0.1096 mL (1 mg), 0.5482 mL (5 mg), 1.0965 mL (10 mg)

For optimal storage conditions, it is recommended that when stored at -80°C, the solution should be used within 6 months; when stored at -20°C, it should be used within 1 month. To enhance solubility, heating the sample tube to 37°C followed by ultrasonic bath treatment is recommended .

Natural Sources and Isolation

Kalopanaxsaponin H is primarily isolated from Kalopanax species, particularly Kalopanax pictus (Araliaceae), a plant traditionally used in Asian medicine for various therapeutic purposes. The compound is typically found in the stem bark of the plant, alongside other related saponins such as Kalopanaxsaponin A, B, and I .

The isolation process generally involves extraction from plant material using appropriate solvents, followed by various chromatographic techniques to purify the compound. The high purity (typically 98%) Kalopanaxsaponin H is essential for research applications and biological activity studies .

Metabolism and Bioavailability

Research into the metabolism of Kalopanaxsaponin H has revealed important insights into its biotransformation and potential therapeutic applications. Studies have shown that human intestinal microflora play a significant role in metabolizing Kalopanaxsaponin H. The compound undergoes specific metabolic pathways, yielding several metabolites including Kalopanaxsaponin A, Kalopanaxsaponin I, hederagenin 3-O-alpha-L-arabinopyranoside, and hederagenin .

The primary metabolites of Kalopanaxsaponin H are Kalopanaxsaponin I and hederagenin. This metabolic pattern differs somewhat from the related compound Kalopanaxsaponin B, which is primarily metabolized to Kalopanaxsaponin A and hederagenin. These differences in metabolism pathways may contribute to their differing biological activities .

Comparative Metabolism Pathways

CompoundPrimary MetabolitesSecondary Metabolites
Kalopanaxsaponin HKalopanaxsaponin I, HederageninKalopanaxsaponin A, Hederagenin 3-O-alpha-L-arabinopyranoside
Kalopanaxsaponin BKalopanaxsaponin A, HederageninHederagenin 3-O-alpha-L-arabinopyranoside

This comparative table illustrates the distinct metabolic fates of these related compounds, which may influence their respective biological activities .

Research Applications and Methods

Kalopanaxsaponin H is primarily used for research purposes to investigate its chemical properties, biological activities, and potential therapeutic applications. The compound is typically provided as a high-purity reagent (98%) for experimental use .

Comparison with Related Compounds

Understanding Kalopanaxsaponin H in the context of related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Relationship to Other Kalopanaxsaponins

While Kalopanaxsaponin B (C₅₉H₉₆O₂₆) has a higher molecular weight (1221.4 g/mol) compared to Kalopanaxsaponin H (C₄₇H₇₆O₁₇, 912-913.09 g/mol), both compounds share the triterpenoid saponin structure with variations in their sugar moieties and functional groups .

These structural differences likely account for their differing metabolic pathways and biological activities. For instance, while Kalopanaxsaponin B is primarily metabolized to Kalopanaxsaponin A and hederagenin, Kalopanaxsaponin H is metabolized to Kalopanaxsaponin I and hederagenin .

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